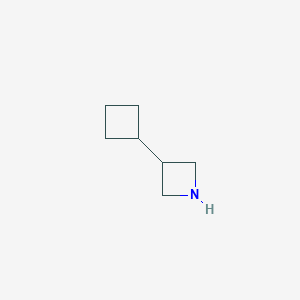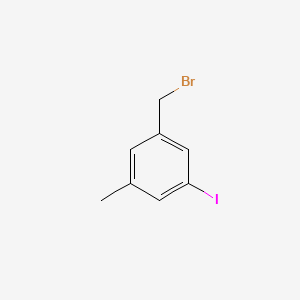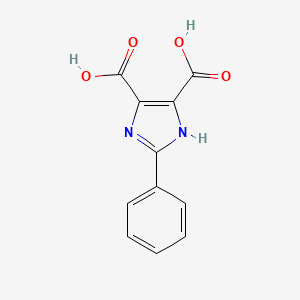
3-Cyclobutylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylazetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylamine with a suitable electrophile to form the azetidine ring . The reaction conditions often require the use of a base to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclobutylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the cyclobutyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
3-Cyclobutylazetidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Cyclobutylazetidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Azetidine: A simpler four-membered nitrogen-containing ring.
Cyclobutylamine: A precursor in the synthesis of 3-Cyclobutylazetidine.
Pyrrolidine: A five-membered nitrogen-containing ring with different reactivity and properties.
Uniqueness: this compound is unique due to its combination of a cyclobutyl ring and an azetidine ring, which imparts distinct reactivity and stability compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H13N |
|---|---|
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
3-cyclobutylazetidine |
InChI |
InChI=1S/C7H13N/c1-2-6(3-1)7-4-8-5-7/h6-8H,1-5H2 |
Clave InChI |
HRTVOKBHNYKMOC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole-2-carboxylate](/img/structure/B12950458.png)


![4-Methylpyrazolo[1,5-a]pyridine](/img/structure/B12950476.png)








![Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12950546.png)
![(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12950548.png)
